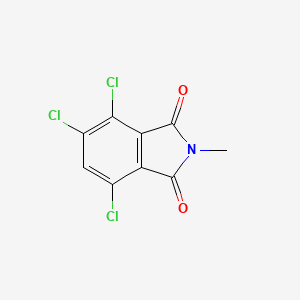

3,4,6-Trichloro-N-methylphthalimide

Übersicht

Beschreibung

3,4,6-Trichloro-N-methylphthalimide is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for diverse applications including organic synthesis, pharmaceuticals, and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phthalimides, including 3,4,6-Trichloro-N-methylphthalimide, typically involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . When the amine is not readily accessible, direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides (Gabriel Synthesis) are popular alternative approaches .

Industrial Production Methods: Industrial production methods for this compound often involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,6-Trichloro-N-methylphthalimide undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

- Oxidation : KMnO4, OsO4, CrO3/Py

- Reduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

- Substitution : Alkyl halides, alcohols under Mitsunobu conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives, while reduction reactions yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3,4,6-Trichloro-N-methylphthalimide is widely used in scientific research due to its unique properties. Some of its applications include:

- Organic Synthesis : Used as a building block for the synthesis of various organic compounds.

- Pharmaceuticals : Utilized in the development of new drugs and therapeutic agents.

- Agrochemicals : Employed in the formulation of pesticides and herbicides.

Wirkmechanismus

The mechanism by which 3,4,6-Trichloro-N-methylphthalimide exerts its effects involves its interaction with molecular targets and pathways. For example, it can undergo photochemical reactions, such as hydrogen abstraction and cyclization, which are useful in the synthesis of heterocyclic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Some compounds similar to 3,4,6-Trichloro-N-methylphthalimide include:

Uniqueness: this compound is unique due to its specific substitution pattern on the phthalimide ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications in organic synthesis, pharmaceuticals, and agrochemicals.

Biologische Aktivität

3,4,6-Trichloro-N-methylphthalimide (TCMP) is an organic compound characterized by its molecular formula . It features a phthalimide structure with three chlorine atoms positioned at the 3, 4, and 6 locations on the aromatic ring. This unique arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The presence of chlorine atoms significantly alters the reactivity and biological properties of TCMP compared to its non-halogenated counterparts. The compound's structure allows it to act as a reactive intermediate in various chemical reactions, particularly in nucleophilic substitutions and further halogenation processes.

Antiviral Properties

Recent studies have explored the antiviral potential of phthalimide derivatives, including TCMP. For instance, research involving N-phthalimide-linked 1,2,3-triazole analogues demonstrated significant antiviral activity against the COVID-19 virus. These derivatives exhibited over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells . Although TCMP itself has not been directly tested for antiviral activity, its structural similarities to effective derivatives suggest potential for similar applications.

Inhibition Mechanisms

The biological activity of TCMP may be linked to its ability to interact with critical enzymes involved in viral replication. Molecular docking studies have indicated that phthalimide derivatives can inhibit viral enzymes such as the main protease (Mpro) of SARS-CoV-2. This interaction is facilitated by non-covalent bonding, which stabilizes the compound within the enzyme's active site . Such mechanisms highlight the importance of structural modifications in enhancing the efficacy of phthalimide-based compounds.

Study on Phthalimide Derivatives

A study focusing on various phthalimide derivatives revealed that modifications at specific positions could enhance their biological activity. The incorporation of different substituents influenced both antiviral efficacy and cytotoxicity profiles. For example, certain analogues demonstrated potent inhibitory effects against viral enzymes while maintaining low toxicity levels in mammalian cell lines .

| Compound | IC50 (µM) | % Inhibition | Cytotoxicity |

|---|---|---|---|

| TCMP | N/A | N/A | N/A |

| Triazole-Phthalimide | 90 | >90% | Low |

| Other Derivatives | Varies | Varies | Varies |

Synthesis Methods

TCMP can be synthesized through various chemical pathways that involve chlorination and amination reactions. The methods utilized often aim for high yield and purity while minimizing environmental impact. For instance, one efficient synthesis route involves using high-temperature conditions in water-ethanol mixtures .

Eigenschaften

IUPAC Name |

4,5,7-trichloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHNFLJRXDXJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503551 | |

| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72524-66-4 | |

| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.